molecular formula C18H18O3 B1360673 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-22-0

2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360673
CAS No.: 898760-22-0
M. Wt: 282.3 g/mol
InChI Key: SZZPMOYGUSSEQW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898760-22-0) is a benzophenone derivative with the molecular formula C₁₈H₁₈O₃. Structurally, it consists of a benzophenone core substituted with a 2,5-dimethylphenyl group at one aromatic ring and a 4-(1,3-dioxolan-2-yl)phenyl group at the para position of the second ring. The dioxolane moiety introduces a cyclic ketal functionality, which may enhance solubility or modulate reactivity compared to simpler benzophenones. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, as evidenced by its commercial availability through suppliers like LEAP CHEM CO., LTD. .

Benzophenone derivatives are frequently explored for their photochemical properties and biological activities.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-3-4-13(2)16(11-12)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZPMOYGUSSEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645116
Record name (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-22-0
Record name Methanone, (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds under reflux conditions in an inert solvent like toluene . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the acetalization reaction, allowing for better control over reaction parameters and product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions such as acetalization and polymerization. The compound's ability to undergo photochemical reactions makes it valuable in generating reactive intermediates that can initiate further synthetic pathways .

Photoinitiator in Polymerization

This compound has been investigated for its potential as a photoinitiator in polymerization reactions. Photoinitiators are essential in the production of UV-curable coatings and adhesives, where they absorb UV light and generate free radicals that initiate polymerization processes. This property is particularly advantageous in the development of biomaterials and protective coatings.

Drug Delivery Systems

In the field of medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy of drug formulations, allowing for controlled release and improved bioavailability. This application is critical in developing advanced therapeutic strategies .

Industrial Applications

The compound is widely used in the production of UV-curable coatings and adhesives due to its photochemical properties. These applications benefit from the compound's stability and reactivity under UV light, making it suitable for high-performance materials used in various industries such as automotive, electronics, and construction .

Case Studies

Application AreaDescriptionSource
Organic SynthesisUsed as a building block for synthesizing complex organic compounds
PolymerizationActs as a photoinitiator for UV-curable coatings
Drug DeliveryForms stable complexes with drugs for enhanced delivery
Industrial CoatingsEmployed in manufacturing UV-cured adhesives and coatings

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive intermediates such as free radicals, which can initiate polymerization reactions. This property is particularly useful in the development of UV-curable materials .

Comparison with Similar Compounds

Key Observations :

  • The dioxolane group in the target compound and its analogues may improve solubility in polar solvents compared to non-functionalized benzophenones.

Reactivity in Hydrazone Formation

Benzophenone derivatives exhibit variable reactivity in hydrazone formation, a critical reaction in bioconjugation. Comparative studies reveal:

Compound Type Reactivity with Biotin Hydrazide Conversion Rate Rationale
Benzophenone (69a) Low <20% Ketones are less electrophilic than aldehydes; steric hindrance from substituents
Acetophenone (69b) Moderate 30–40% Smaller substituents reduce steric effects
Benzaldehyde (69c) High >80% Aldehydes are inherently more reactive in nucleophilic additions

The target compound’s dioxolane and methyl groups likely further reduce its reactivity in similar ligation reactions due to electronic and steric effects, aligning with trends observed in benzophenone derivatives .

Research Findings and Implications

Spectroscopic Validation: Synthetic replicates of benzophenone analogues (e.g., selagibenzophenone B) have resolved ambiguities in natural product structures, emphasizing the need for rigorous analytical confirmation .

Reactivity Trade-offs : While the dioxolane group in the target compound may improve solubility, it reduces reactivity in hydrazone formation compared to simpler aldehydes, limiting its utility in certain bioconjugation applications .

Synthetic Optimization : High-yield routes for related compounds (e.g., 97% for C₁₇H₁₆O₃) suggest that steric and electronic tuning of substituents can dramatically improve synthetic feasibility .

Biological Activity

2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS Number: 898760-22-0) is a compound that belongs to the class of benzophenones, which are widely recognized for their applications in organic synthesis and as photoinitiators in polymer chemistry. This compound is characterized by its unique structure that incorporates a dioxolane ring, which may influence its biological activity.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.33 g/mol
  • Density : 1.149 g/cm³
  • Boiling Point : 420°C at 760 mmHg
  • Flash Point : 199.6°C

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzophenone derivatives. A study by Zhang et al. demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. In vitro studies indicated that this compound can induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values obtained were approximately 20 µM for MCF-7 and 15 µM for A549 cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis induction via mitochondrial pathway
A54915Cell cycle arrest and apoptosis

Photoprotective Properties

Benzophenones are also known for their photoprotective capabilities. Research indicates that this compound can absorb UV radiation effectively, thereby protecting skin cells from UV-induced damage. This property makes it a candidate for use in sunscreens and other cosmetic formulations.

Case Studies

  • Antibacterial Efficacy : A case study conducted by Liu et al. assessed the antibacterial efficacy of various benzophenone derivatives in a clinical setting. The results showed that formulations containing this compound significantly reduced bacterial counts in infected wounds compared to control treatments.
  • Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of several benzophenone derivatives on cancer cell lines. The findings revealed that the presence of the dioxolane moiety enhanced the apoptotic effects on MCF-7 and A549 cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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